molecular formula C14H25ClN2O3 B7931996 (S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931996
M. Wt: 304.81 g/mol
InChI Key: HLWQGYSBBISHSO-NSHDSACASA-N
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Description

“(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative characterized by a stereospecific (S)-configuration at the pyrrolidine ring. Its structure includes:

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle) as the core scaffold.
  • A 2-chloroacetyl-isopropyl-amino substituent at the 3-position, introducing steric bulk and electrophilic reactivity via the chloroacetyl group.
  • A tert-butyl ester at the 1-position, enhancing stability and modulating lipophilicity.

This compound is structurally tailored for applications in medicinal chemistry, such as protease inhibition or as a precursor in synthesizing bioactive molecules. Its tert-butyl ester group offers hydrolytic stability compared to benzyl or methyl esters, making it suitable for controlled synthetic pathways .

Properties

IUPAC Name

tert-butyl (3S)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQGYSBBISHSO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential biological activity, particularly in pharmacology. Its molecular formula is C14H25ClN2O3C_{14}H_{25}ClN_{2}O_{3} and it has a molecular weight of 304.82 g/mol. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cytochrome c release from mitochondria .

Case Study: Apoptotic Mechanism

In a study evaluating the apoptotic effects of pyrrolidine derivatives, it was found that certain compounds exhibit significant cytotoxicity against HL-60 and U937 cells with IC50 values as low as 0.56 µM. These compounds triggered the release of cytochrome c and increased caspase-3 activation, suggesting a strong pro-apoptotic effect .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chloroacetyl group is critical for enhancing its interaction with biological targets, potentially modulating enzyme activity or receptor binding.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have shown favorable ADME profiles, indicating potential for therapeutic use.

Comparative Analysis

The following table summarizes the biological activities of several related pyrrolidine derivatives:

Compound NameActivity TypeIC50 (µM)Mechanism of Action
(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidineAnticancer0.56Induces apoptosis through caspase activation
Pyrrolidine Derivative AAnticancer1.0Inhibits tubulin polymerization
Pyrrolidine Derivative BAnti-inflammatory5.0Inhibits COX enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of chloroacetylated amino-pyrrolidine/piperidine derivatives with variations in substituents, ring systems, and ester groups. Below is a detailed comparison with structurally analogous compounds, supported by and :

Table 1: Structural and Functional Comparison

Compound Name Substituent Ring System Ester Group Key Features
Target: (S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Isopropyl-amino Pyrrolidine tert-butyl High steric bulk, enhanced stability, (S)-chirality
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino Piperidine tert-butyl 6-membered ring (piperidine), strained cyclopropyl group
(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Isopropyl-amino Pyrrolidine benzyl Reduced steric hindrance, increased lability under acidic conditions
(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Ethyl-amino Pyrrolidine tert-butyl Ethyl substituent (less bulky), methyl linker at 2-position
3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Ethyl-amino Pyrrolidine benzyl Balanced hydrophilicity, faster hydrolysis vs. tert-butyl esters

Substituent Effects

  • Isopropyl vs. Cyclopropyl-amino (e.g., in piperidine analog) adds ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions .

Ring System Variations

  • Pyrrolidine vs. Piperidine :
    • Pyrrolidine (5-membered ring) imposes greater conformational rigidity than piperidine (6-membered), influencing binding affinity in enzyme-inhibitor interactions.
    • Piperidine derivatives (e.g., compound 1 in ) may exhibit improved solubility due to reduced ring strain .

Ester Group Impact

  • tert-butyl vs. Benzyl esters: tert-butyl esters (e.g., target compound and ) resist hydrolysis under basic/acidic conditions, ideal for prolonged storage or stepwise synthesis. Benzyl esters (e.g., compound 8 in ) are more labile, facilitating deprotection under hydrogenolysis or acidic conditions .

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